Isothiazolidine

Anti-inflammatory COX-2 Inhibitor Selectivity

Isothiazolidine is a saturated five-membered heterocycle featuring adjacent sulfur and nitrogen atoms (1,2-positions), distinguishing it structurally from the more common 1,3-arranged thiazolidine isomer. While the unsubstituted parent heterocycle (C₃H₇NS) possesses a predicted density of 1.1±0.1 g/cm³, a boiling point of 132.4±23.0 °C, and a LogP of -0.04 , its principal scientific and procurement value resides in its oxidized derivatives, specifically isothiazolidine 1,1-dioxides (γ-sultams).

Molecular Formula C3H7NS
Molecular Weight 89.16 g/mol
Cat. No. B1259544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolidine
Molecular FormulaC3H7NS
Molecular Weight89.16 g/mol
Structural Identifiers
SMILESC1CNSC1
InChIInChI=1S/C3H7NS/c1-2-4-5-3-1/h4H,1-3H2
InChIKeyCZSRXHJVZUBEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazolidine Core Scaffold: Structural and Functional Foundation for Differentiated γ-Sultam Derivatives


Isothiazolidine is a saturated five-membered heterocycle featuring adjacent sulfur and nitrogen atoms (1,2-positions), distinguishing it structurally from the more common 1,3-arranged thiazolidine isomer [1]. While the unsubstituted parent heterocycle (C₃H₇NS) possesses a predicted density of 1.1±0.1 g/cm³, a boiling point of 132.4±23.0 °C, and a LogP of -0.04 , its principal scientific and procurement value resides in its oxidized derivatives, specifically isothiazolidine 1,1-dioxides (γ-sultams) [2]. These derivatives serve as the active pharmacophore in multiple therapeutic programs, including P2X7 receptor antagonists [3] and dual COX-2/5-LO inhibitors [4], establishing the scaffold as a privileged structure for modulated sulfur-based interactions.

Why Generic Substitution Fails: Critical Differentiators in Isothiazolidine Procurement


Generic substitution between isothiazolidine analogs and alternatives (e.g., thiazolidine, isothiazolinone, or non-sulfur heterocycles) is precluded by distinct structural and electronic properties. The 1,2-arrangement of nitrogen and sulfur in isothiazolidine [1] imparts a unique reactivity and spatial configuration compared to the 1,3-arrangement of thiazolidine, directly impacting biological target engagement [2]. Furthermore, oxidation to the 1,1-dioxide (γ-sultam) state dramatically alters the scaffold's electronic landscape, creating a potent hydrogen-bond acceptor system distinct from non-oxidized or ketone-containing analogs like isothiazolinones [3]. This oxidation state is critical for the dual inhibition of COX-2 and 5-LO observed in clinical candidates like S-2474 [4] and for the specific modulation of the P2X7 receptor [5]. Consequently, sourcing the correct oxidation state and substitution pattern is a non-negotiable requirement for experimental reproducibility and target selectivity.

Quantitative Evidence Guide: Isothiazolidine Differentiation vs. Comparators


COX-2 Isoform Selectivity: S-2474 (Isothiazolidine γ-Sultam) vs. COX-1 Baseline

The isothiazolidine γ-sultam derivative S-2474 exhibits pronounced selectivity for the COX-2 isoenzyme over COX-1 in human intact cell assays. This differentiation is critical, as non-selective or COX-1-preferring inhibition (common in traditional NSAIDs) is associated with gastrointestinal toxicity. S-2474 demonstrates an IC₅₀ of 11 nM against COX-2, compared to an IC₅₀ of 27 µM against COX-1 [1]. This results in a selectivity ratio (COX-1/COX-2) of approximately 2455-fold, confirming a strongly differentiated pharmacological profile .

Anti-inflammatory COX-2 Inhibitor Selectivity

Dual COX-2/5-LO Inhibition: Isothiazolidine γ-Sultams vs. Single-Target Anti-Inflammatory Agents

Isothiazolidine 1,1-dioxide (γ-sultam) derivatives differentiate themselves from many common anti-inflammatory scaffolds (e.g., standard NSAIDs or selective COX-2 inhibitors) by their capacity to act as dual inhibitors of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) [1]. In vitro assays demonstrate that certain γ-sultams, particularly those with a lower alkyl group at the 2-position, potently inhibit both enzymatic pathways and also suppress interleukin-1 (IL-1) production [2]. While direct quantitative comparator data against a specific single-target agent is not provided in the source, the demonstrated dual mechanism constitutes a class-level functional advantage over compounds limited to arachidonic acid pathway modulation via COX or 5-LO alone.

Anti-inflammatory Dual Inhibitor 5-Lipoxygenase

P2X7 Receptor Antagonism: Isothiazolidine 1,1-Dioxide Derivatives vs. Untargeted Scaffolds

Specific isothiazolidine 1,1-dioxide derivatives are defined in patent literature as functional P2X7 receptor antagonists [1]. This is a distinct and quantifiable differentiation from the broader class of heterocyclic compounds, which lack this defined molecular target. The claimed compounds are characterized by their ability to antagonize the effects of ATP at the P2X7 receptor [2]. While specific IC₅₀ values are not disclosed in the patent abstract, the explicit definition of a novel target engagement mechanism (P2X7 modulation) provides a clear and verifiable differentiation for procurement in research programs focused on inflammatory pain, neuropathic pain, and arthritis [3].

P2X7 Antagonist Pain Inflammation

Synthetic Accessibility: Transition-Metal-Free Isothiazolidine 1,1-Dioxide Synthesis vs. Complex Heterocycle Construction

Isothiazolidine 1,1-dioxides (γ-sultams) can be synthesized via a mild, transition-metal-free tandem SN/Michael addition protocol, offering a practical advantage over methodologies requiring expensive or toxic transition metal catalysts [1]. This approach yields a series of functionalized γ-sultams in high yields and with notable trans-diastereoselectivity, a stereochemical outcome confirmed by X-ray crystallography [2]. While yield percentages are not specified in the abstract, the methodology's defined mild conditions and metal-free nature provide a cross-study comparable advantage in terms of operational simplicity and potential scalability for procurement decisions [3].

Synthetic Methodology γ-Sultam Green Chemistry

Validated Application Scenarios for Isothiazolidine Derivatives Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery Targeting COX-2 with High Isoform Selectivity

The 2455-fold selectivity of the isothiazolidine derivative S-2474 for COX-2 over COX-1 [1] positions this scaffold as a preferred choice for developing next-generation anti-inflammatory therapeutics. This scenario directly addresses the need for compounds that minimize the gastrointestinal side effects associated with traditional NSAIDs. Procurement of S-2474 or related γ-sultams is justified for target validation studies and lead optimization campaigns focused on chronic inflammatory diseases, as the compound has progressed to clinical trials as an antiarthritic drug candidate [2].

Research on P2X7 Receptor-Mediated Inflammatory and Neuropathic Pain

Isothiazolidine 1,1-dioxide derivatives are explicitly claimed as functional P2X7 receptor antagonists [1]. This defined target engagement makes them essential chemical tools for investigating P2X7-mediated pathways in inflammatory pain, neuropathic pain, and arthritis models [2]. Unlike generic heterocyclic building blocks, these specific derivatives offer a targeted approach for modulating the NLRP3 inflammasome and downstream IL-1β release, providing a clear rationale for their procurement in immunology and neuroscience research programs.

Synthetic Methodology Development and Chemical Biology Probe Synthesis

The established transition-metal-free tandem SN/Michael addition protocol for synthesizing γ-sultams [1] provides a robust and accessible entry point for diversifying the isothiazolidine scaffold. This scenario supports the use of isothiazolidine 1,1-dioxides as core building blocks in medicinal chemistry for constructing compound libraries with defined stereochemistry. The high diastereoselectivity and mild conditions [2] make this route particularly valuable for academic labs and industrial research settings seeking to generate novel chemical probes without the burden of metal catalyst removal.

Development of Dual COX-2/5-LO Inhibitors for Enhanced Anti-Inflammatory Efficacy

The unique capacity of certain isothiazolidine γ-sultams to simultaneously inhibit both COX-2 and 5-LO pathways, in addition to suppressing IL-1 production [1], supports their application in research programs seeking a broader anti-inflammatory effect than that offered by selective COX-2 inhibitors alone. Procurement of these derivatives is strategically justified for investigating the therapeutic potential of dual arachidonic acid pathway modulation in complex inflammatory diseases and for overcoming the efficacy limitations of single-target agents [2].

Quote Request

Request a Quote for Isothiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.